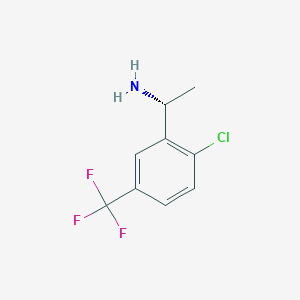
1,3-Dimethyl2-(2-phenylethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl2-(2-phenylethyl)propanedioate is an organic compound with the molecular formula C14H18O4. This compound is characterized by its ester functional groups and a phenylethyl substituent. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl2-(2-phenylethyl)propanedioate can be synthesized through esterification reactions. One common method involves the reaction of 2-phenylethyl alcohol with 1,3-dimethylpropanedioic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl2-(2-phenylethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl2-(2-phenylethyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl2-(2-phenylethyl)propanedioate involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological pathways. The phenylethyl group can also participate in hydrophobic interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpropanedioic acid: Lacks the phenylethyl substituent, making it less hydrophobic.
2-Phenylethyl acetate: Contains a similar phenylethyl group but has different ester functional groups.
1,3-Dimethyl2-(2-phenylethyl)butanedioate: Has an additional carbon in the backbone, altering its chemical properties.
Uniqueness
1,3-Dimethyl2-(2-phenylethyl)propanedioate is unique due to its specific combination of ester functional groups and a phenylethyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
dimethyl 2-(2-phenylethyl)propanedioate |
InChI |
InChI=1S/C13H16O4/c1-16-12(14)11(13(15)17-2)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
KYTXLTMZYOTSDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![rac-tert-butyl(1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13597861.png)

![4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13597867.png)

![1-(2-Benzo[1,3]dioxol-5-yl-ethyl)-piperazine](/img/structure/B13597888.png)
![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride](/img/structure/B13597890.png)
![6-Oxa-2-azaspiro[3.6]decanehydrochloride](/img/structure/B13597896.png)


